molecular formula C13H13F3O2 B13333222 2-(4-(Hydroxymethyl)-2-(trifluoromethyl)phenyl)cyclopentan-1-one

2-(4-(Hydroxymethyl)-2-(trifluoromethyl)phenyl)cyclopentan-1-one

Cat. No.: B13333222
M. Wt: 258.24 g/mol
InChI Key: JKYGMIKMOAWAFO-UHFFFAOYSA-N
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Description

2-(4-(Hydroxymethyl)-2-(trifluoromethyl)phenyl)cyclopentan-1-one is a synthetic organic compound characterized by the presence of a cyclopentanone ring substituted with a hydroxymethyl group and a trifluoromethyl group on a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Hydroxymethyl)-2-(trifluoromethyl)phenyl)cyclopentan-1-one typically involves multi-step organic reactions. One possible route includes:

    Starting Material: The synthesis may begin with a substituted benzene derivative.

    Functional Group Introduction: Introduction of the trifluoromethyl group can be achieved through electrophilic aromatic substitution using reagents like trifluoromethyl iodide.

    Cyclopentanone Formation: The cyclopentanone ring can be formed via intramolecular cyclization reactions.

    Hydroxymethylation: The hydroxymethyl group can be introduced through hydroxymethylation reactions using formaldehyde and a suitable base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The ketone group in the cyclopentanone ring can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Grignard reagents, organolithium compounds.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic processes due to its unique functional groups.

Biology

    Biochemical Probes: Used in the study of enzyme mechanisms and protein-ligand interactions.

Medicine

    Drug Development:

Industry

    Materials Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-(Hydroxymethyl)-2-(trifluoromethyl)phenyl)cyclopentan-1-one would depend on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(4-(Hydroxymethyl)phenyl)cyclopentan-1-one: Lacks the trifluoromethyl group.

    2-(4-(Trifluoromethyl)phenyl)cyclopentan-1-one: Lacks the hydroxymethyl group.

Uniqueness

The presence of both the hydroxymethyl and trifluoromethyl groups in 2-(4-(Hydroxymethyl)-2-(trifluoromethyl)phenyl)cyclopentan-1-one makes it unique, potentially offering a combination of properties not found in similar compounds.

Properties

Molecular Formula

C13H13F3O2

Molecular Weight

258.24 g/mol

IUPAC Name

2-[4-(hydroxymethyl)-2-(trifluoromethyl)phenyl]cyclopentan-1-one

InChI

InChI=1S/C13H13F3O2/c14-13(15,16)11-6-8(7-17)4-5-9(11)10-2-1-3-12(10)18/h4-6,10,17H,1-3,7H2

InChI Key

JKYGMIKMOAWAFO-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)C1)C2=C(C=C(C=C2)CO)C(F)(F)F

Origin of Product

United States

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